tert-butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
tert-Butyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate: is a complex organic compound with the molecular formula C22H19NO5S and a molecular weight of 409.464 g/mol . This compound is notable for its unique structure, which includes a benzothiazole moiety and a chromenone core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of the Chromenone Core: The chromenone core can be synthesized through a series of reactions involving the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization.
Introduction of the Benzothiazole Moiety: The benzothiazole moiety is introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the chromenone intermediate.
Esterification: The final step involves the esterification of the hydroxyl group with tert-butyl bromoacetate under basic conditions to yield the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
tert-Butyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, particularly in the investigation of enzyme interactions and protein-ligand binding.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronics and photonics.
Mechanism of Action
The mechanism of action of tert-butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets . The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate can be compared with other similar compounds, such as :
- tert-Butyl (4-ethyl-2-oxo-2H-chromen-7-yloxy)acetate
- tert-Butyl (6-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetate
- Benzyl (4-methyl-2-oxo-2H-chromen-7-yloxy)acetate
These compounds share a similar chromenone core but differ in the substituents attached to the core structure. The presence of the benzothiazole moiety in tert-butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate imparts unique properties, such as enhanced biological activity and specificity, making it distinct from its analogs.
Biological Activity
tert-butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate, with the CAS number 315237-67-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a benzothiazole moiety linked to a chromenone derivative, which is significant in determining its biological activity.
Biological Activity Overview
Research indicates that compounds containing benzothiazole and chromenone structures exhibit various biological activities, including:
- Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals effectively.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
- Anticancer Potential : Studies suggest that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been noted to trigger programmed cell death in cancer cells.
- Modulation of Signaling Pathways : The compound may affect signaling pathways that regulate cell growth and apoptosis.
Antioxidant Activity
A study demonstrated that derivatives of chromenone exhibited strong antioxidant properties, with IC50 values indicating effective radical scavenging capabilities. The tert-butyl ester group enhances solubility and bioavailability, potentially increasing its efficacy as an antioxidant agent.
Antimicrobial Efficacy
In vitro tests showed that this compound displayed significant antimicrobial activity against various strains of bacteria and fungi. The compound's effectiveness was comparable to standard antibiotics, suggesting it could be developed as a novel antimicrobial agent.
Anticancer Studies
Recent research focused on the anticancer properties of similar benzothiazole derivatives indicated that these compounds could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Studies
Properties
IUPAC Name |
tert-butyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-22(2,3)28-19(24)12-26-14-9-8-13-10-15(21(25)27-17(13)11-14)20-23-16-6-4-5-7-18(16)29-20/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYLLOAKFREHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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